![molecular formula C24H28Cl2N2O3 B4537041 1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4537041.png)
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, which are structurally related to the compound , involves the preparation of various 2-(2-cyano-2-carbamoyl-1-ethenyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-olates substituted in the amide group. These are prepared via reactions of N-substituted cyanoacetamides with dimedone–DMFDMA adduct by a one-pot, two-step protocol, further reacting with N-nucleophiles for synthesis (Yermolayev et al., 2008).
Molecular Structure Analysis
The molecular structure and crystallography of compounds with similar dichlorophenyl and quinolinecarboxamide frameworks have been characterized by spectroscopic and X-ray diffraction studies, revealing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystalline arrangements (de Souza et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-dimethylaminomethylene-1,3-diones with dinucleophiles have led to the synthesis of hexahydro-2,5-dioxo-3-quinolinecarboxamides, showcasing the reactivity of similar structural frameworks towards nucleophilic addition and cyclization reactions (Mosti et al., 1985).
Physical Properties Analysis
Investigations into the polymorphic modifications of related quinolinecarboxamide compounds possessing strong diuretic properties have provided insights into their physical properties, such as crystal packing and structural motifs, through detailed crystallographic studies (Shishkina et al., 2018).
Chemical Properties Analysis
Electrochemical studies on quinoxaline-2-carboxamide 1,4-di-N-oxides, compounds with a structural similarity to the target molecule, highlight the relationship between their redox properties and anti-tuberculosis activity. These studies suggest that the less negative the reduction potential, the more active the compound, offering a pathway to understanding the chemical properties related to biological activity (Moreno et al., 2011).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl2N2O3/c1-5-9-27(10-6-2)22(30)17-12-16-20(13-24(3,4)14-21(16)29)28(23(17)31)15-7-8-18(25)19(26)11-15/h7-8,11-12H,5-6,9-10,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIPQUAAUXWPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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